![molecular formula C8H15NO4 B558079 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- CAS No. 13734-36-6](/img/structure/B558079.png)

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-

Overview

Description

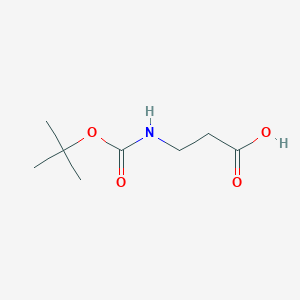

“Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is a heterocyclic organic compound . It is also known by other names such as Boc-Sar-OH, Boc-sarcosine, N-Boc-sarcosine .

Molecular Structure Analysis

The molecular formula of “Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” is C8H15NO4 . The molecular weight is 189.21 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-” include a molecular weight of 189.21 g/mol . More detailed properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Boc-Sar-OH: A Comprehensive Analysis of Scientific Research Applications: Boc-Sar-OH, also known as N-Boc-sarcosine, is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Nuclear Medicine

Boc-Sar-OH has been mentioned in the context of nuclear medicine, particularly in the construction of PET (Positron Emission Tomography) probes . The compound’s functional groups can be used for selective attachment of imaging agents.

Mechanism of Action

Boc-Sar-OH, also known as Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, N-Boc-sarcosine, Boc-sarcosine, or Boc-N-methylglycine, is a derivative of the non-essential amino acid glycine . This compound has a variety of applications in organic synthesis and medicinal chemistry .

Mode of Action

It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

properties

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXIMPFOTQVOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065603 | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

CAS RN |

13734-36-6 | |

| Record name | [(tert-Butoxycarbonyl)(methyl)amino]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-((1,1-dimethylethoxy)carbonyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,1-dimethylethoxy)carbonyl]sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the role of Boc-Sarcosine in carbohydrate synthesis, and how does it differ from other protecting groups?

A1: Boc-Sarcosine was investigated as part of a "uni-chemo protection" (UCP) strategy for carbohydrate synthesis. [] Unlike traditional protecting groups that are often identical, the UCP approach utilizes a polymerized amino acid derivative, where each hydroxyl group on the sugar is protected by a UCP group with a distinct degree of polymerization. This allows for the selective removal of individual protecting groups through iterative Edman degradation cycles, enabling sequential glycosylation reactions. While Boc-Sarcosine initially showed promise, issues with stability and reactivity led to the selection of N-α-1-ethylpropylglycine as a more suitable UCP group for the synthesis of sialyl-T antigen analogues. []

Q2: Are there any advantages to using Boc-Sarcosine in solid-phase synthesis compared to solution-phase?

A2: While the provided research highlights the successful application of the UCP strategy in both solution and solid-phase synthesis of carbohydrates, it doesn't directly compare the advantages of using Boc-Sarcosine in one method over the other. [] The study primarily focuses on demonstrating the feasibility of solid-phase synthesis using polystyrene beads, a novel linker (2-{4-(hydroxymethyl)benzamido}acetic acid, HMBA-Gly), and the chosen UCP group (N-α-1-ethylpropylglycine). [] Future research could explore potential benefits of different amino acid-based protecting groups, including Boc-Sarcosine, in solid-phase carbohydrate synthesis.

Q3: Beyond carbohydrate synthesis, are there other applications where Boc-Sarcosine is employed?

A3: Although the provided research focuses on carbohydrate synthesis, Boc-Sarcosine finds use in other areas of organic chemistry. One example is its application in the preparation of [N-methyl-N-3-((tert-butoxycarbonyl methyl amino) acetoxy methyl) pyridine-2-yl] carbamate-1-ethyl chloride. [] This process involves reacting 2-(N-methyl amino)-3-hydroxymethyl pyridine with Boc-Sarcosine at low temperatures followed by reaction with 1-chloroethyl chloroformate. [] This highlights the versatility of Boc-Sarcosine as a building block in synthesizing diverse chemical compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

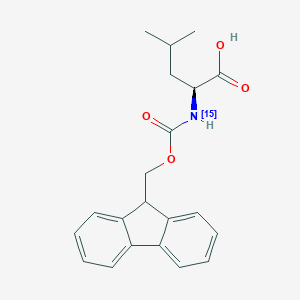

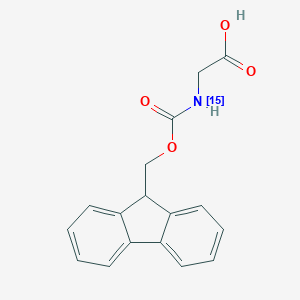

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)